4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
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Overview
Description
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with isopropyl piperidine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide, often with the addition of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
N-isopropylpiperidine-1-carboxylate: Another precursor, used in the synthesis of various piperidine derivatives.
1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is unique due to its specific combination of the thiadiazole and piperidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-11-15-16-12(19-11)10-5-7-17(8-6-10)13(18)14-9(2)3/h9-10H,4-8H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPHECXGSQWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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